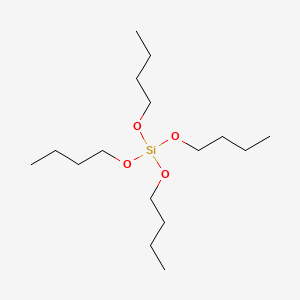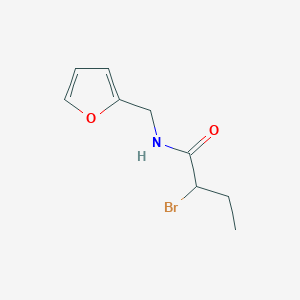![molecular formula C7H6BrN3 B1294027 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-30-1](/img/structure/B1294027.png)
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure with a bromine atom and a methyl group as substituents. This compound serves as a key intermediate in the synthesis of various polyheterocyclic compounds and has potential applications in medicinal chemistry due to its structural similarity to several biologically active molecules.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been reported through various methods. For instance, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been achieved, which includes the formation of different coordination geometries and the use of supramolecular interactions . Another study describes the systematic approach to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes . Additionally, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives have been synthesized, starting with iodination and followed by copper-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structures of mononuclear complexes have been determined, revealing different coordination spheres and the formation of 3D supramolecular networks . The structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using monocrystalline X-ray crystallography, and intermolecular contacts have been analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. These compounds have been used as precursors for the construction of new polyheterocyclic ring systems, demonstrating their versatility in heterocyclic synthesis . The reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones has led to the formation of new pyrazolo[3,4-b]pyridines . Additionally, an ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines has been reported, showcasing an efficient method for the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives have been studied, including their photoluminescent properties and antibacterial activities. The ligand and its complexes have been investigated for their photoluminescent properties in methanol solution at room temperature . The antibacterial and antioxidant properties of various sulfonamide-linked pyrazolo[3,4-b]pyridine derivatives have also been evaluated, with some compounds showing significant activity . Theoretical calculations using DFT and TD-DFT methods have been carried out to further understand the electronic properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of New Polyheterocyclic Ring Systems
The compound "5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine" has been used as a precursor in the synthesis of various polyheterocyclic ring systems. These include the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and other complex heterocycles. These synthesized compounds have shown potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Properties
Research demonstrates the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives with links to various sulfonamide derivatives. These compounds have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Moreover, they have shown moderate to good antioxidant properties, suggesting potential applications in biomedical fields (Variya, Panchal, & Patel, 2019).
Analgesic and Anti-inflammatory Activities
A series of 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have been evaluated for their anti-inflammatory and analgesic activities. Certain derivatives exhibited significant anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and diclofenac sodium (Chamakuri, Muppavarapu, & Yellu, 2016).
Photoreactions and Proton Transfer
Studies involving derivatives of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine have shown the ability to exhibit different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These unique properties make these compounds potentially useful in photophysical applications (Vetokhina et al., 2012).
Ultrasound-Promoted Synthesis of Fused Polycyclic Compounds
The ultrasound-promoted synthesis of fused polycyclic derivatives of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine offers a rapid and efficient method for producing these compounds in high yields. Such methods are significant in advancing the synthesis of complex organic compounds (Nikpassand et al., 2010).
Formation of Hydrogen-Bonded Structures
Research on 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives has contributed to understanding the formation of hydrogen-bonded structures and molecular aggregation, which are crucial in the study of molecular interactions and crystal engineering (Quiroga et al., 2010).
Biomedical Applications
The compound and its derivatives have been extensively studied for their biomedical applications. This includes their potential as antimetabolites in purine biochemical reactions, with significant antitrypanosomal activity (Donaire-Arias et al., 2022).
Safety And Hazards
Zukünftige Richtungen
1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, have been the subject of numerous studies and patents, indicating a strong interest in this class of compounds . Future research will likely continue to explore the diversity of the substituents, synthetic methods, and biomedical applications of these compounds .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNRVAWKYSENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649372 | |
| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
929617-30-1 | |
| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















